3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one
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Overview
Description
3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one, also known as FLUO-8, is a fluorescent calcium indicator that is widely used in scientific research. It is a synthetic compound that is used to detect changes in intracellular calcium levels in living cells and tissues. FLUO-8 is a useful tool for studying a variety of biological processes, including cell signaling, neurotransmission, and muscle contraction.
Mechanism of Action
3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one works by binding to calcium ions in living cells and tissues, causing a change in its fluorescence properties. When this compound binds to calcium, it undergoes a conformational change that leads to an increase in its fluorescence intensity. This change in fluorescence can be detected using specialized equipment, allowing researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells and tissues. It is a non-toxic compound that can be used to study calcium signaling in a variety of cell types and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is its high sensitivity and selectivity for calcium ions. It is also a stable compound that can be used in a variety of experimental conditions. However, this compound has some limitations. It is a synthetic compound that may not accurately mimic the behavior of endogenous calcium indicators in living cells and tissues. This compound also has a relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
There are several future directions for research on 3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one. One area of interest is the development of new calcium indicators with improved sensitivity and selectivity. Researchers are also exploring the use of this compound in new applications, such as optogenetics and super-resolution microscopy. Another area of interest is the development of new methods for synthesizing this compound and other calcium indicators that are more efficient and cost-effective. Overall, this compound is a valuable tool for studying calcium signaling in living cells and tissues, and its use is likely to continue to expand in the future.
Synthesis Methods
3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is synthesized using a multi-step process that involves the coupling of 4-(2-fluorophenyl)-1-piperazinecarboxylic acid with 8-hydroxy-2H-chromen-2-one. The resulting compound is then treated with a carbonylating agent to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is widely used in scientific research to study calcium signaling in living cells and tissues. It is a valuable tool for investigating the role of calcium in a variety of biological processes, including muscle contraction, neurotransmission, and cell signaling. This compound is also used in drug discovery and development to screen for compounds that modulate calcium signaling pathways.
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-18-8-4-5-14-13-15(21(26)28-19(14)18)20(25)24-11-9-23(10-12-24)17-7-3-2-6-16(17)22/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLZLENLRHXOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.